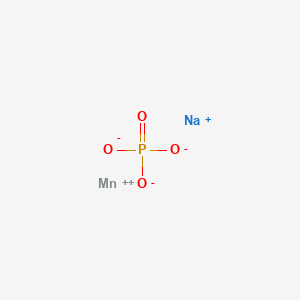
Manganese(2+) sodium phosphate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+) sodium phosphate (1/1/1) is an inorganic compound composed of manganese, sodium, and phosphate ions in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(2+) sodium phosphate can be synthesized through a chemical precipitation method. One common approach involves reacting manganese chloride (MnCl₂) with sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of manganese(2+) sodium phosphate as a precipitate:
[ \text{MnCl}_2 + \text{Na}_3\text{PO}_4 \rightarrow \text{Mn}_3(\text{PO}_4)_2 + \text{NaCl} ]
Industrial Production Methods
Industrial production of manganese(2+) sodium phosphate may involve similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to optimize yield and purity. Additionally, advanced techniques like hydrothermal synthesis can be employed to produce high-purity manganese(2+) sodium phosphate with specific morphological characteristics .
Chemical Reactions Analysis
Types of Reactions
Manganese(2+) sodium phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese ions can participate in redox reactions, where they change oxidation states. For example, manganese(2+) can be oxidized to manganese(4+) in the presence of strong oxidizing agents.
Substitution Reactions: The phosphate group in manganese(2+) sodium phosphate can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents used in redox reactions involving manganese(2+) sodium phosphate.
Substitution Reagents: Ammonium ions (NH₄⁺) can be used to substitute the phosphate group in manganese(2+) sodium phosphate.
Major Products Formed
Oxidation: Oxidation of manganese(2+) sodium phosphate can result in the formation of manganese dioxide (MnO₂).
Substitution: Substitution reactions can produce various manganese phosphates with different anions
Scientific Research Applications
Manganese(2+) sodium phosphate has several scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its stable voltage platform and high capacity.
Catalysis: Manganese(2+) sodium phosphate can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of manganese(2+) sodium phosphate involves its ability to participate in redox reactions and interact with various molecular targets. In energy storage applications, the compound’s ability to undergo reversible redox reactions enables it to store and release energy efficiently. In catalysis, manganese ions can facilitate electron transfer processes, enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Manganese(2+) phosphate (Mn₃(PO₄)₂): Similar in composition but lacks sodium ions.
Sodium manganese phosphate (NaMnPO₄): Contains sodium and manganese but in different stoichiometric ratios.
Uniqueness
Manganese(2+) sodium phosphate (1/1/1) is unique due to its specific stoichiometry, which imparts distinct electrochemical properties. Its combination of manganese and sodium ions makes it particularly suitable for applications in sodium-ion batteries, where both elements play crucial roles in energy storage and transfer .
Properties
CAS No. |
477779-62-7 |
|---|---|
Molecular Formula |
MnNaO4P |
Molecular Weight |
172.899 g/mol |
IUPAC Name |
sodium;manganese(2+);phosphate |
InChI |
InChI=1S/Mn.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
InChI Key |
HEVWJXJIIXJVKU-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
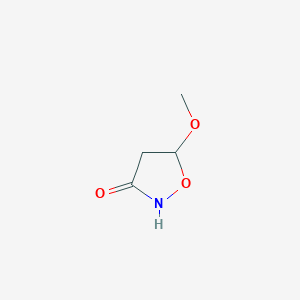

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
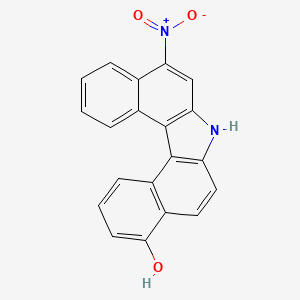
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
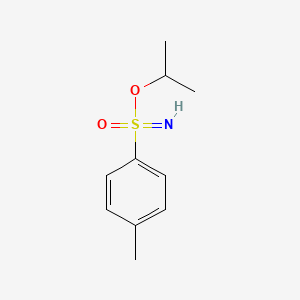
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
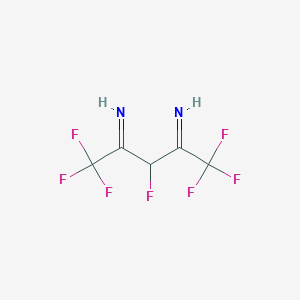


![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
